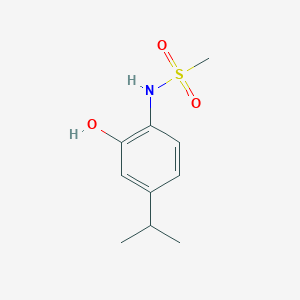
preQ1-alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
preQ1-alkyne: is a modified analog of the natural substrate prequeosine1 (preQ1). It contains an alkyne handle that enables users to attach additional groups to prequeosine1 via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . This compound is particularly useful in generating photoactivatable probes that can control CRISPR gene editing via the RNA-TAG method .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: preQ1-alkyne can be synthesized through a series of chemical reactions. One common method involves the modification of prequeosine1 to introduce an alkyne handle.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the principles of organic synthesis involving protection-deprotection strategies and the use of alkyne-containing reagents. The process is optimized for high yield and purity, often involving chromatographic purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: . This reaction is highly specific and efficient, allowing for the attachment of various functional groups to the alkyne moiety.
Common Reagents and Conditions:
- Copper(I) sulfate (CuSO4)
- Sodium ascorbate
- Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (THPTA)
These reagents are used under mild conditions, typically in aqueous or organic solvents, to facilitate the cycloaddition reaction .
Major Products: The major products formed from these reactions are triazole-linked conjugates, which can be further utilized in various biochemical and molecular biology applications .
Aplicaciones Científicas De Investigación
preQ1-alkyne has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
- Chemistry: Used as a reagent in click chemistry to create complex molecular architectures .
- Biology: Employed in the study of RNA modifications and interactions, particularly in the context of tRNA and riboswitches .
- Medicine: Utilized in the development of photoactivatable probes for controlling gene expression and editing via CRISPR technology .
- Industry: Applied in the synthesis of bioconjugates and the development of new materials with specific functional properties .
Mecanismo De Acción
The mechanism of action of preQ1-alkyne involves its incorporation into RNA molecules via transglycosylation. The alkyne handle allows for the attachment of various functional groups through CuAAC click chemistry, enabling the creation of photoactivatable probes and other functional molecules . This process involves the specific recognition and modification of RNA by enzymes such as tRNA-guanine transglycosylase (TGT), which facilitates the incorporation of this compound into tRNA .
Comparación Con Compuestos Similares
preQ1-alkyne is unique due to its alkyne handle, which allows for specific and efficient click chemistry reactions. Similar compounds include:
- preQ1-biotin: Contains a biotin handle for affinity purification .
- preQ1-azide: Contains an azide handle for click chemistry reactions .
These compounds share similar core structures but differ in their functional handles, which confer distinct properties and applications.
Propiedades
Fórmula molecular |
C19H28N6O3 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
N-[6-[(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)methylamino]hexyl]-3-prop-2-ynoxypropanamide |
InChI |
InChI=1S/C19H28N6O3/c1-2-10-28-11-7-15(26)22-9-6-4-3-5-8-21-12-14-13-23-17-16(14)18(27)25-19(20)24-17/h1,13,21H,3-12H2,(H,22,26)(H4,20,23,24,25,27) |
Clave InChI |
RMIRLWUMBNPANM-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCC(=O)NCCCCCCNCC1=CNC2=C1C(=O)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14849804.png)










